![molecular formula C12H18ClN3 B3038296 3-Chloro-4-(4-ethylpiperazin-1-yl)aniline CAS No. 853298-98-3](/img/structure/B3038296.png)
3-Chloro-4-(4-ethylpiperazin-1-yl)aniline
Overview
Description
3-Chloro-4-(4-ethylpiperazin-1-yl)aniline, also known as 3-chloro-4-EtPIPA, is a novel compound with promising applications in scientific research. It has been studied for its potential uses in drug discovery, as a catalyst in organic synthesis, and as a reagent in analytical chemistry.
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate has been studied . The compound crystallizes in the monoclinic system with space group C2/c . The crystallographic data and atomic coordinates have been reported .
Material Synthesis
The compound has been used in the synthesis of new materials . For example, it was used in the synthesis of 2-Chloro-1-fluoro-4-nitrobenzene .
Drug Development
3-Chloro-4-(4-ethylpiperazin-1-yl)aniline has potential applications in drug development. For instance, it has been used in the synthesis of Rociletinib (CO-1686), a probe for lung cancer with L858R/T790M mutations of the epidermal growth factor receptor (EGFR) .
Antimalarial Activity
The compound has been used in the synthesis of a hybrid drug (ATSA) by covalently linking its precursors ATS and ANI . This drug has shown antimalarial activity .
Heterocyclic Compound Research
Piperazine compounds, including 3-chloro-4-(4-ethylpiperazin-1-yl)aniline, are an important branch of heterocyclic compounds . They have a wide range of applications in medicinal chemistry and drug design .
Chemical Manufacturing
The compound is commercially available and can be used as a starting material or intermediate in various chemical manufacturing processes .
Future Directions
Mechanism of Action
Target of Action
It is known that piperazine compounds, to which this compound belongs, have significant effects on the human body, such as stimulating psychology, causing hallucinations, and exhibiting anti-tumor and anti-cancer properties .
Mode of Action
The interaction of this compound with its targets would likely result in changes at the molecular and cellular levels, given its structural similarity to other piperazine compounds .
Biochemical Pathways
Given the known effects of piperazine compounds, it can be inferred that this compound may influence several biochemical pathways, leading to various downstream effects .
Result of Action
Based on the known effects of piperazine compounds, it can be inferred that this compound may have significant impacts at the molecular and cellular levels .
properties
IUPAC Name |
3-chloro-4-(4-ethylpiperazin-1-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-2-15-5-7-16(8-6-15)12-4-3-10(14)9-11(12)13/h3-4,9H,2,5-8,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIDRFDLWCRRNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(4-ethylpiperazin-1-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.